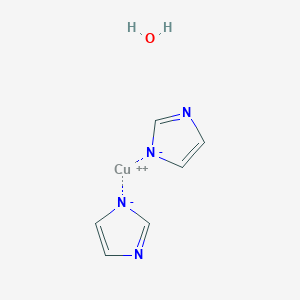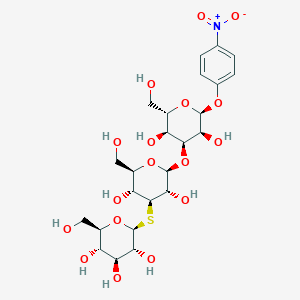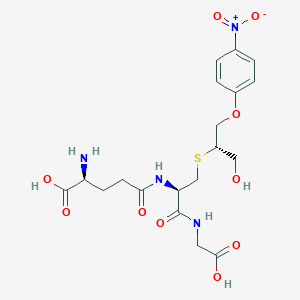![molecular formula C4H12NO8P B10777116 [(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)
[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate is a complex organic compound characterized by multiple hydroxyl groups and a hydroxyamino group attached to a butyl backbone, with a dihydrogen phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a suitable butyl derivative, such as 2,3,4-trihydroxybutanal.
Hydroxyamino Group Introduction: The hydroxyamino group can be introduced via a reductive amination process, where the aldehyde group of 2,3,4-trihydroxybutanal reacts with hydroxylamine under reducing conditions.
Phosphorylation: The final step involves the phosphorylation of the hydroxyamino butyl derivative. This can be achieved using phosphoric acid or a phosphorylating agent like phosphorus oxychloride under controlled conditions to yield the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyamino group can yield amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Acyl chlorides or alkyl halides for esterification and etherification, respectively.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various esters or ethers depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with phosphate groups.
Metabolic Studies: Used in studies of metabolic pathways involving phosphate esters.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Used in the development of diagnostic assays involving phosphate metabolism.
Industry
Agriculture: Potential use in the formulation of fertilizers or growth regulators.
Materials Science: Used in the synthesis of phosphate-based materials with specific properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with phosphate-binding sites on enzymes and proteins. The hydroxyamino group can form hydrogen bonds, while the phosphate group can participate in ionic interactions, influencing the activity of target molecules. These interactions can modulate enzymatic activity, signal transduction pathways, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4R)-2,3,4-trihydroxybutyl dihydrogen phosphate: Lacks the hydroxyamino group, making it less versatile in certain reactions.
(2R,3S,4R)-2,3,4-trihydroxy-4-amino butyl dihydrogen phosphate: Contains an amino group instead of a hydroxyamino group, affecting its reactivity and interaction with biological targets.
Uniqueness
[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate is unique due to the presence of both hydroxyamino and phosphate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific applications.
Propriétés
Formule moléculaire |
C4H12NO8P |
|---|---|
Poids moléculaire |
233.11 g/mol |
Nom IUPAC |
[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H12NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-9H,1H2,(H2,10,11,12)/t2-,3+,4-/m1/s1 |
Clé InChI |
CSVKNYIFCYRDJM-FLRLBIABSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@H](NO)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C(C(C(NO)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3,4-Trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777036.png)
![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
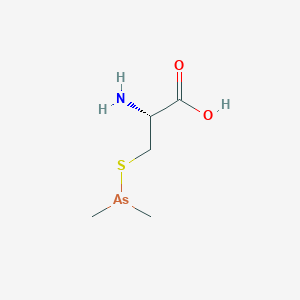
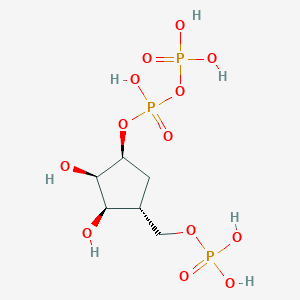
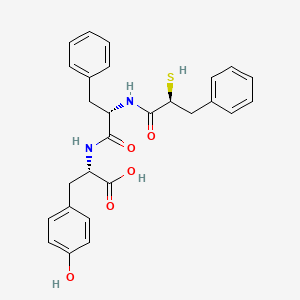
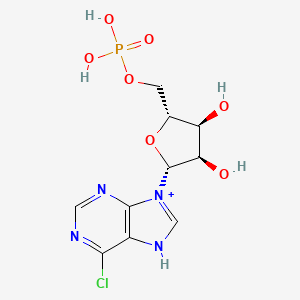
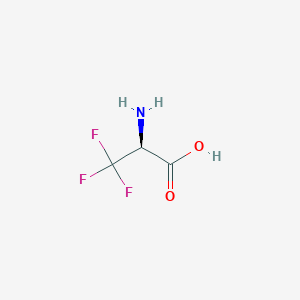
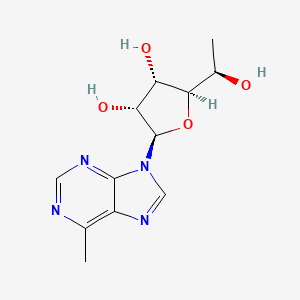
![[(3R,4R,14R,19S)-22-chloro-4-[(2S,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-14-(7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carbonyl)oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-19-yl]azanium](/img/structure/B10777086.png)
![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
